molecular formula C15H19N3O2 B3321229 2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine CAS No. 131864-68-1

2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No. B3321229
CAS RN: 131864-68-1
M. Wt: 273.33 g/mol
InChI Key: NOSYFKOWSUXCIE-UHFFFAOYSA-N
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Description

Pyridine derivatives are valuable nitrogen-based heterocyclic compounds that are present in a large number of naturally occurring bioactive compounds . They are widely used in drug designing and development in pharmaceuticals, as well as a precursor to agrochemicals and chemical-based industries .


Synthesis Analysis

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product . A novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts has been demonstrated .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine” would depend on its specific structure. Pyridine is a colorless liquid with a strong, unpleasant fish-like odor . It is miscible with water and most organic solvents, and its density is less than that of water .

Scientific Research Applications

Bioactive Ligands and Chemosensors

Pyridine derivatives, such as “2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine”, can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases that behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc., and are considered as a versatile pharmacophore group .

Ion Recognition

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Drug Designing

The Schiff bases derived from pyridine derivatives can be used in the drug designing process . Their various biological activities make them effective in this field .

Removal of Metal Ions

New substituted 2,6-bis((benzoyl-R)amino)pyridine derivatives can be used for the recovery of copper (II), nickel (II), cobalt (II), and zinc (II) ions from aqueous solutions . The synthesized compounds form stable complexes with these metal ions and can be used in both classic solvent extraction and membrane extraction .

Membrane Processes

The derivatives of 2,6-bis((benzoyl-R)amino)pyridine can be used as carriers in membrane processes . The effectiveness of the synthesized compounds in the recovery of metal ions depends both on the structure of compounds and properties of metals as well as on their concentration .

Solvent Extraction

These compounds can also be used as extractants in classic solvent extraction . The synthesized compounds form stable complexes with Cu (II), Ni (II), Co (II), and Zn (II) ions and can be used in both types of studied recovery processes .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. Pyridine is considered hazardous. It is highly flammable and causes skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(4R)-4-ethyl-2-[6-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSYFKOWSUXCIE-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
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Reactant of Route 6
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